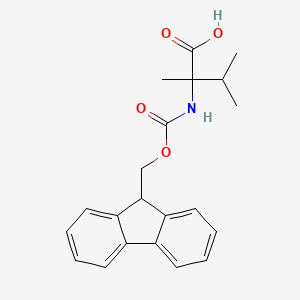

Fmoc-alpha-methyl-DL-valine

説明

Contextualization within Amino Acid Chemistry and Peptide Science

Fmoc-alpha-methyl-DL-valine is understood within the broader context of peptide chemistry as a protected, non-canonical amino acid building block. Its structure is derived from the essential amino acid valine, which was first discovered in 1901 by German chemist Hermann Emil Fischer. The compound features two critical modifications that are central to its function in synthesis:

Alpha-Methylation : A methyl group is added to the alpha-carbon (the central carbon atom bonded to the amino and carboxyl groups). This transforms the residue into a Cα-tetrasubstituted, or quaternary, amino acid. enamine.netnih.govcymitquimica.com

Fmoc-Protection : The amino group is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group is a base-labile protecting group widely used in modern solid-phase peptide synthesis (SPPS) to prevent unwanted reactions at the amine nitrogen during the sequential addition of amino acids to a growing peptide chain. perlego.com

These modifications place Fmoc-alpha-methyl-DL-valine at the intersection of organic synthesis and biochemistry, where it serves as a specialized component for constructing peptides intended for research and therapeutic development. researchgate.net The "DL" designation indicates that the compound is a racemic mixture, containing both the D- and L-stereoisomers of alpha-methyl-valine.

Interactive Data Table: Chemical and Physical Properties

| Property | Value | Source(s) |

| Chemical Name | (DL)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dimethylbutanoic acid | simsonpharma.com |

| Molecular Formula | C₂₁H₂₃NO₄ | simsonpharma.comadvancedchemtech.com |

| Molecular Weight | 353.41 g/mol | simsonpharma.comadvancedchemtech.com |

| CAS Number | Not available for DL-mixture. L-isomer: 169566-81-8; D-isomer: 616867-28-8 | simsonpharma.comadvancedchemtech.comchemicalbook.com |

| Appearance | Typically a white to off-white solid | guidechem.com |

| Solubility | Generally soluble in organic solvents like methanol (B129727) and acetonitrile (B52724); sparingly soluble in water | guidechem.com |

Significance as a Non-Canonical Amino Acid Building Block

The use of non-canonical amino acids (ncAAs) is a cornerstone of modern medicinal chemistry, allowing scientists to design peptides that overcome the limitations of their natural counterparts, such as poor stability and low bioavailability. researchgate.netnih.gov Alpha-methylated amino acids, like the one in the title compound, are particularly significant for their profound impact on peptide structure and function. enamine.net

Fmoc-alpha-methyl-DL-valine is a key building block in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but possess enhanced drug-like properties. enamine.netresearchgate.net The primary advantage conferred by the alpha-methyl group is increased resistance to enzymatic degradation. enamine.netresearchgate.net Proteases, the enzymes that break down peptides in the body, often cannot cleave the peptide bond adjacent to a sterically hindered, quaternary alpha-carbon. This modification helps to stabilize the peptide backbone, prolonging its half-life and improving its potential as a therapeutic agent. enamine.netchemrxiv.org

Perhaps the most significant contribution of alpha-methylated residues is the high degree of conformational constraint they impose on the peptide backbone. enamine.netnih.gov This steric hindrance dramatically reduces the rotational freedom around the peptide bonds, forcing the peptide chain to adopt specific, predictable secondary structures. nih.govresearchgate.net

This phenomenon is largely attributed to the Thorpe-Ingold effect , or angle compression, where the presence of a bulky gem-disubstituted group (here, the alpha-methyl and the isopropyl side chain) alters the bond angles, kinetically favoring the formation of specific conformations, particularly helical ones. researchgate.netwikipedia.orgupc.edu The incorporation of alpha-methyl-valine strongly promotes the formation of α-helical or 3₁₀-helical structures while preventing the formation of β-sheets. nih.govnih.govacs.org This ability to dictate conformation is invaluable for the rational design of peptides that must fit precisely into the binding pocket of a biological target, such as a protein or receptor. rsc.org

Interactive Data Table: Conformational Effects of α-Methylation on Valine Residues

| Conformational Effect | Description | Source(s) |

| Structure Induction | Strongly favors the formation of α-helical and 3₁₀-helical secondary structures. | nih.govresearchgate.netnih.gov |

| Structural Prevention | Prevents the formation of β-sheet and γ-bend conformations. | nih.gov |

| Chirality Influence | The chirality of the residue (L- or D-) dictates the handedness of the induced helix (e.g., L-AMV promotes right-handed helices). | nih.govacs.org |

| Underlying Principle | The Thorpe-Ingold effect causes steric hindrance that restricts dihedral angles (phi/psi), leading to a predictable fold. | nih.govresearchgate.netwikipedia.org |

| Impact on Binding | The rigid conformation can pre-organize the peptide for optimal binding to a target, though it can also introduce unfavorable steric clashes. | rsc.org |

Historical Development and Evolution of its Utilization

The journey to the synthesis and use of Fmoc-alpha-methyl-DL-valine reflects the broader evolution of peptide science. spbu.ru The field began with fundamental discoveries of amino acids like valine in the early 20th century. A major leap forward was the development of solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield, which revolutionized the ability to create synthetic peptides. perlego.com

However, early SPPS methods faced challenges, including the need for harsh chemical conditions. The introduction of the base-labile Fmoc protecting group provided a milder and more versatile alternative, becoming a gold standard in the field. spbu.ru Concurrently, medicinal chemists began recognizing the therapeutic limitations of natural peptides, which are often rapidly degraded in the body. This spurred research into non-canonical amino acids to enhance peptide stability and control their three-dimensional shape. researchgate.netresearchgate.net

The synthesis of alpha-methylated amino acids emerged as a powerful strategy to achieve these goals. enamine.net By combining the conformational control of alpha-methylation with the synthetic utility of the Fmoc group, compounds like Fmoc-alpha-methyl-DL-valine were developed. They represent a convergence of decades of progress in organic synthesis, protecting group chemistry, and the rational design of bioactive molecules. chemrxiv.org

Structure

3D Structure

特性

分子式 |

C21H23NO4 |

|---|---|

分子量 |

353.4 g/mol |

IUPAC名 |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2,3-dimethylbutanoic acid |

InChI |

InChI=1S/C21H23NO4/c1-13(2)21(3,19(23)24)22-20(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18H,12H2,1-3H3,(H,22,25)(H,23,24) |

InChIキー |

AWEZXIRZNQCCNN-UHFFFAOYSA-N |

正規SMILES |

CC(C)C(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

製品の起源 |

United States |

Synthetic Methodologies for Fmoc Alpha Methyl Dl Valine and Its Derivatives

General Approaches to N-Fmoc-N-methyl-alpha-amino Acid Synthesis

The introduction of the fluorenylmethoxycarbonyl (Fmoc) protecting group onto the nitrogen atom of N-methyl-alpha-amino acids is a critical step. General approaches have been developed to achieve this transformation efficiently.

Benzhydryl Ester Protection and Subsequent N-Methylation Strategies

A notable strategy for synthesizing N-Fmoc-N-methyl-alpha-amino acids involves the temporary protection of the carboxylic acid functionality using a benzhydryl group. This method is particularly useful for preparing lipophilic N-Fmoc-N-methyl-alpha-amino acids. researchgate.netnih.gov The benzhydryl esters are advantageous due to their straightforward preparation, stability during the N-methylation step, and selective removal under mild conditions. researchgate.netnih.gov

The process typically begins with the N-nosyl protection of the amino acid, followed by esterification to form the benzhydryl ester. Subsequent methylation of the N-nosyl-alpha-amino acid benzhydryl ester is often carried out using diazomethane. researchgate.netnih.gov This methylation step is efficient, and the reaction conditions are designed to preserve the chiral integrity of the amino acid precursor. researchgate.netnih.gov A key benefit of this approach is that it often avoids the need for chromatographic purification of the methylated products. researchgate.netnih.gov Following methylation, the nosyl group can be removed and replaced with an Fmoc group, and the benzhydryl ester can be cleaved to yield the desired N-Fmoc-N-methyl-alpha-amino acid. researchgate.netnih.gov

| Step | Description | Key Features |

| 1 | N-Nosyl Protection | Initial protection of the amino group. |

| 2 | Benzhydryl Esterification | Temporary protection of the carboxyl group. researchgate.netnih.gov |

| 3 | N-Methylation | Methylation of the N-nosyl protected amino acid ester. researchgate.net |

| 4 | Deprotection/Fmoc Protection | Removal of the nosyl group and introduction of the Fmoc group. |

| 5 | Benzhydryl Ester Cleavage | Final deprotection of the carboxyl group. researchgate.netnih.gov |

Silylating Agent and Activated Fmoc-Reagent Methods

An alternative and highly effective method for the synthesis of Fmoc-protected amino acids involves the use of silylating agents in conjunction with activated Fmoc-reagents. google.comgoogle.com This approach is prized for its mild reaction conditions and its ability to produce high yields of Fmoc-protected amino acids with exceptional chemical and optical purity. google.comgoogle.com

The general procedure involves treating the amino acid with a silylating agent, which converts the amino and carboxyl groups into their corresponding silyl (B83357) derivatives. This intermediate is then reacted with an activated Fmoc-reagent, such as Fmoc-Cl or Fmoc-OSu, to introduce the Fmoc protecting group onto the amino function. google.comgoogle.com

The use of anhydrous conditions is a critical aspect of the silylation-assisted Fmoc protection method. google.comgoogle.com Conducting the reaction in the absence of water is essential to prevent side reactions that can lower the yield and purity of the final product. Moisture can react with the activated Fmoc-reagent, leading to its decomposition and the formation of unwanted byproducts. total-synthesis.com By maintaining anhydrous conditions, the efficiency of the Fmoc protection is maximized. google.comgoogle.com The silylation step itself also benefits from the absence of water, as silylating agents are typically moisture-sensitive.

Achieving high chemical and optical purity is paramount in peptide synthesis. The silylation-assisted method inherently promotes high purity by proceeding under mild conditions that minimize racemization and other side reactions. google.comgoogle.com The choice of silylating agent and activated Fmoc-reagent can also influence the purity of the final product. google.com For instance, Fmoc-OSu is often preferred over Fmoc-Cl as it is more stable and less prone to causing the formation of dipeptide impurities. publish.csiro.au

Furthermore, careful control of reaction parameters such as temperature and stoichiometry is crucial. The reaction is typically conducted at temperatures ranging from 0°C to room temperature to optimize the yield and minimize side reactions. To further ensure high purity, an intermediate silylation step with agents like chlorotrimethylsilane (B32843) has been proposed to protect the carboxylic acid and prevent oligomerization during Fmoc protection. nih.gov The enantiomeric purity of the final product is a key concern, and methods like gas chromatography-mass spectrometry (GC-MS) can be used for its quantification. semanticscholar.org

| Parameter | Strategy for High Purity | Rationale |

| Reagents | Use of stable activated Fmoc-reagents like Fmoc-OSu. publish.csiro.au | Minimizes side reactions and dipeptide formation. nih.gov |

| Conditions | Strict adherence to anhydrous conditions. google.comgoogle.com | Prevents hydrolysis of reagents and by-product formation. total-synthesis.com |

| Purification | Recrystallization or extraction techniques. researchgate.net | Removes impurities without the need for chromatography. |

| Analysis | Chiral chromatography (e.g., GC-MS). semanticscholar.org | Confirms high optical purity of the final product. acs.org |

Stereoselective Synthesis and Chiral Resolution Techniques

For applications requiring specific stereoisomers of Fmoc-alpha-methyl-DL-valine, stereoselective synthesis or chiral resolution techniques are employed.

Enantioselective Preparation Approaches

Enantioselective synthesis aims to directly produce a single enantiomer of the desired compound. Various strategies have been developed for the stereoselective synthesis of α-methyl-α-amino acids. One approach involves the use of chiral auxiliaries. For instance, L-valine can be used as a chiral auxiliary to induce the desired stereochemistry during the alkylation step. uni-konstanz.de

Another powerful technique is phase-transfer-catalyzed asymmetric alkylation. organic-chemistry.org This method can be used for the stereoselective synthesis of β-branched α-amino acids, which are structurally related to α-methyl-α-amino acids. By employing a chiral quaternary ammonium (B1175870) bromide and a crown ether, high levels of syn- and enantioselectivity can be achieved in the alkylation of a glycinate (B8599266) Schiff base with racemic secondary alkyl halides. organic-chemistry.org Such methods provide a direct route to enantiomerically enriched α-amino acid derivatives, which can then be further processed to yield the desired Fmoc-protected compound.

Visible light-promoted photoredox catalysis has also emerged as a modern tool for the stereoselective synthesis of unnatural α-amino acids. rsc.org This method allows for the use of readily available carboxylic acids as radical precursors for C-C bond formation with a chiral glyoxylate-derived N-sulfinyl imine, offering a convenient route to highly functionalized α-amino acids. rsc.org

Chemical Resolution Methods for DL-Amino Acid Intermediates

The synthesis of enantiomerically pure Fmoc-α-methyl-L-valine or its D-isomer necessitates the resolution of the racemic intermediate, α-methyl-DL-valine. Chemical resolution methods separate the two enantiomers, allowing for the isolation of the desired stereoisomer before the introduction of the Fmoc protecting group. Key strategies include enzymatic resolution, diastereomeric salt formation, and chromatographic separation.

Enzymatic Resolution Enzymatic resolution is a highly selective method that leverages the stereospecificity of enzymes to differentiate between enantiomers. An L-amino amidase from Mycobacterium neoaurum ATCC 25795 has been shown to be effective for the enantioselective resolution of DL-alpha-methyl valine amide. nih.gov This enzyme specifically catalyzes the hydrolysis of the L-enantiomer of the amide to the corresponding L-amino acid, leaving the D-enantiomer of the amide unreacted. The purified L-amino amidase exhibits high activity and a unique L-enantioselectivity across a broad range of α-alkyl-substituted amino acid amides. nih.gov Similarly, enzymes like L-amino acid oxidase can be used to selectively deaminate the L-enantiomer of an amino acid, leaving the D-form for isolation, a technique demonstrated for other amino acids like DL-phenylalanine. google.com

Classical Chemical Resolution via Diastereomeric Salts A traditional and widely applicable method for resolving racemic amino acids is through the formation of diastereomeric salts. This involves reacting the racemic amino acid, such as DL-valine, with a chiral resolving agent. researchgate.net For example, D-2,3-dibenzoyl tartaric acid can be reacted with DL-valine to form a mixture of diastereomeric salts. researchgate.net Due to their different physical properties, these diastereomers can be separated by fractional crystallization. The salt composed of D-2,3-dibenzoyl tartaric acid and D-valine selectively precipitates upon cooling, allowing for its isolation. researchgate.net Subsequent treatment of the isolated salt with a base liberates the desired D-valine enantiomer with high optical purity. researchgate.net This principle can be applied to other racemic amino acids and their derivatives.

Chromatographic Resolution Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), can also be employed for enantiomeric separation. This is achieved by using a chiral stationary phase (CSP) or a chiral mobile phase additive. For instance, HPLC using a chiral mobile phase containing L-proline and Cu²⁺ ions has been used to resolve DL-valine into its distinct enantiomers. Another approach involves using a CSP derived from a chiral crown ether, such as (+)-18-crown-6-tetracarboxylic acid (18-C-6-TA), which has demonstrated successful resolution for a variety of α-amino acids. koreascience.kr

Table 1: Summary of Chemical Resolution Methods for DL-Amino Acid Intermediates

| Resolution Method | Principle | Example Application | Key Findings |

|---|---|---|---|

| Enzymatic Resolution | Utilizes the stereospecificity of an enzyme to selectively convert one enantiomer. | An L-amino amidase from M. neoaurum resolves DL-alpha-methyl valine amide. nih.gov | The enzyme selectively hydrolyzes the L-amide, leaving the D-amide intact for separation. nih.gov |

| Diastereomeric Salt Formation | Reaction of the racemate with a chiral resolving agent to form separable diastereomeric salts. | DL-valine is resolved using D-2,3-dibenzoyl tartaric acid. researchgate.net | The D-valine salt precipitates selectively, allowing for isolation of the D-enantiomer with >98% optical purity. researchgate.net |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase or mobile phase additive. | HPLC with a chiral mobile phase (L-proline/Cu²⁺) resolves DL-valine. koreascience.kr | Achieves separation of enantiomers for analytical or preparative purposes. koreascience.kr |

Derivatization and Further Functionalization Strategies

Once the desired enantiomer of α-methyl-valine is obtained and protected with the Fmoc group, further derivatization can be performed to introduce specific functionalities. These modifications are crucial for tailoring the molecule for applications in peptide synthesis and drug discovery.

Orthogonal functionalization refers to the stepwise modification of multiple functional groups within a molecule, where each reaction proceeds with high selectivity without affecting other protected groups. This is essential when working with complex molecules like Fmoc-protected amino acids.

One powerful strategy involves palladium-catalyzed C(sp³)–H bond functionalization. acs.org This method allows for the direct derivatization of the amino acid side chain. For example, by using a removable N-(2-pyridyl)sulfonyl directing group, the δ-C–H bonds of α-amino acid derivatives can be arylated. acs.org Importantly, this method is compatible with aryl iodides bearing chloro, bromo, or iodo substituents. acs.org These halogen atoms then serve as "flexible handles for further orthogonal functionalization," allowing for subsequent modifications via cross-coupling reactions without disturbing the Fmoc-protected amine or the carboxylic acid group. acs.org

Another key strategy is the use of orthogonal protecting groups. The Fmoc group is labile to basic conditions, typically piperidine (B6355638). publish.csiro.au To perform selective chemistry elsewhere on the molecule, other protecting groups that are stable to base but removable under different conditions are required. The allyloxycarbonyl (Alloc) group is an example of a protecting group orthogonal to Fmoc. nih.gov The Alloc group is stable to the basic conditions used for Fmoc removal but can be selectively cleaved using palladium(0) catalysis. nih.govnih.gov This allows for specific functionalization at a site protected by Alloc while the Fmoc-protected N-terminus remains intact, or vice versa. This approach is valuable in solid-phase peptide synthesis (SPPS) for creating complex or modified peptides. nih.gov

Table 2: Strategies for Orthogonal Functionalization

| Strategy | Description | Example | Benefit |

|---|---|---|---|

| C-H Functionalization | Direct introduction of functional groups onto the amino acid side chain using transition metal catalysis. | Pd-catalyzed δ-C–H arylation of α-amino acid derivatives with halo-substituted aryl iodides. acs.org | Installs halogen handles (Cl, Br, I) for subsequent, selective modifications. acs.org |

| Orthogonal Protecting Groups | Use of protecting groups with different cleavage conditions to allow for selective deprotection and reaction at specific sites. | Employing the Alloc group (removed by Pd(0)) in conjunction with the Fmoc group (removed by base). nih.gov | Enables site-specific modifications without unintended deprotection of other functional groups. nih.gov |

The physicochemical properties of Fmoc-alpha-methyl-DL-valine, such as its hydrophobicity and membrane permeability, can be fine-tuned through specific modifications. These properties are critical for the behavior of peptides containing this residue.

To further modify these characteristics, several strategies can be employed:

N-Methylation: The introduction of a methyl group to the α-amino nitrogen (to form Fmoc-N-methyl-valine) is a common modification. N-methylation enhances lipophilicity and can improve pharmacokinetic properties such as metabolic stability and cell permeability. qyaobio.comresearchgate.net This modification can also induce specific conformational preferences in peptides. researchgate.net

Hydrocarbon Stapling: When incorporated into peptides, α-methylated amino acids can be used as anchor points for hydrocarbon stapling. This involves covalently linking two α-methyl, olefin-containing amino acid side chains via ring-closing metathesis. mdpi.com This macrocyclization strategy has been reported to stabilize the α-helical conformation of peptides, increase resistance to proteolysis, and enhance membrane permeability. mdpi.comrsc.org The improved permeability is thought to result from a decrease in the desolvation penalty as the peptide crosses the apolar cell membrane. rsc.org

Side-Chain Functionalization: As discussed in the previous section, functionalizing the side chain can alter hydrophobicity. Introducing polar groups can increase hydrophilicity, while adding further aliphatic or aromatic moieties can increase hydrophobicity. The ability to introduce polar side chains that can form intramolecular hydrogen bonds with backbone amides is an advanced strategy to mask polar groups and improve passive membrane permeability. nih.gov

Table 3: Modifications for Tailored Hydrophobic and Permeability Characteristics

| Modification | Effect on Properties | Mechanism |

|---|---|---|

| Fmoc Group | Increases hydrophobicity. researchgate.netmdpi.com | The large, nonpolar fluorenyl ring system adds significant hydrophobic character. researchgate.net |

| α-Methyl Group | Increases hydrophobicity and proteolytic stability. qyaobio.com | Adds a small hydrophobic group and provides steric hindrance to proteases. qyaobio.com |

| N-Methylation | Enhances lipophilicity, stability, and cell permeability. researchgate.net | Increases hydrophobicity and can alter peptide conformation to favor membrane transit. researchgate.net |

| Hydrocarbon Stapling | Enhances proteolytic resistance and membrane permeability. mdpi.comrsc.org | Macrocyclization constrains the peptide's conformation, often stabilizing an α-helix and shielding polar groups. mdpi.comrsc.org |

Integration of Fmoc Alpha Methyl Dl Valine in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for creating synthetic peptides. nih.gov In this process, the peptide chain is assembled sequentially while the C-terminal end is anchored to an insoluble polymer resin. peptide.com Fmoc-alpha-methyl-DL-valine is utilized as a building block within this framework, particularly within the widely adopted Fmoc/tBu strategy.

The Fmoc/tert-butyl (tBu) strategy is a cornerstone of modern SPPS, favored for its use of orthogonal protecting groups. nih.govcsic.es The temporary Nα-Fmoc group is stable to acid but is removed under mild basic conditions, typically with a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). chempep.comresearchgate.net In contrast, the semi-permanent side-chain protecting groups (like tBu) and the resin linker are removed at the end of the synthesis using a strong acid, such as trifluoroacetic acid (TFA). csic.esacs.org

The integration of Fmoc-alpha-methyl-DL-valine follows the standard Fmoc/tBu cycle:

Deprotection: The Fmoc group of the resin-bound peptide is removed with a piperidine solution to expose a free N-terminal amine.

Activation and Coupling: The carboxylic acid of Fmoc-alpha-methyl-DL-valine is activated using a coupling reagent. Due to the steric hindrance of the alpha-methyl and N-methyl groups, potent activating agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often required to facilitate efficient peptide bond formation. uci.edu

Washing: Excess reagents and by-products are washed away, leaving the newly elongated peptide chain ready for the next cycle.

This iterative process allows for the precise incorporation of the α-methyl-valine residue at the desired position in the peptide sequence.

Before the widespread adoption of the Fmoc/tBu strategy, the tert-butyloxycarbonyl (Boc)/benzyl (Bzl) strategy was the primary method for SPPS. acs.orgamericanpeptidesociety.org The Boc strategy utilizes an acid-labile Boc group for temporary Nα-protection, which is removed with TFA in each cycle. americanpeptidesociety.org The final cleavage of the peptide from the resin and removal of Bzl-type side-chain protecting groups requires the use of hazardous and highly corrosive anhydrous hydrogen fluoride (B91410) (HF). nih.goviris-biotech.de

For the synthesis of "difficult sequences"—those prone to aggregation, incomplete reactions, and low yields—the Fmoc/tBu strategy, and the inclusion of derivatives like Fmoc-alpha-methyl-DL-valine, offers significant advantages over the Boc/Bzl approach.

| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |

| Nα-Protecting Group | Fmoc (Base-labile) | Boc (Acid-labile) |

| Nα-Deprotection Reagent | Piperidine (Mild Base) | Trifluoroacetic Acid (TFA) (Strong Acid) |

| Side-Chain Protection | tBu-based (Acid-labile) | Bzl-based (HF-labile) |

| Final Cleavage Reagent | TFA (Strong Acid) | Hydrogen Fluoride (HF) (Harsh/Corrosive Acid) |

| Orthogonality | High (Base vs. Acid) | Lower (Differential Acid Lability) |

The primary advantage of the Fmoc/tBu strategy lies in its mild and orthogonal deprotection scheme. iris-biotech.de The use of a base to remove the Fmoc group avoids the repeated acid treatments required in the Boc/Bzl strategy. nih.gov This repeated exposure to TFA in the Boc method can lead to the gradual degradation of sensitive peptide sequences and premature cleavage of some side-chain protecting groups. nih.gov

Furthermore, the final cleavage step in the Fmoc/tBu protocol uses TFA, which, while a strong acid, is significantly less harsh and hazardous than the anhydrous HF required in the Boc/Bzl strategy. iris-biotech.de This is particularly beneficial when synthesizing complex peptides or those with post-translational modifications, which may not be stable to HF. nih.gov

Peptide chain aggregation is a major obstacle during SPPS, especially for sequences rich in hydrophobic residues. sigmaaldrich.com Aggregation occurs when growing peptide chains interact with each other via hydrogen bonds, forming insoluble secondary structures that hinder the access of reagents to the reactive sites. sigmaaldrich.comrsc.org This can lead to incomplete deprotection and coupling reactions, resulting in deletion sequences and low yields.

The incorporation of N-methylated amino acids, such as α-methyl-valine from Fmoc-alpha-methyl-DL-valine, is a powerful strategy to disrupt this process. The methyl group on the backbone amide nitrogen eliminates the possibility of hydrogen bond donation at that position. This disruption of the regular hydrogen-bonding pattern breaks up the formation of β-sheet structures, which are a primary cause of aggregation. By reducing inter-chain aggregation, N-methylation can dramatically improve the solubility of the growing peptide and enhance the efficiency of the synthesis.

Fmoc-alpha-methyl-DL-valine is a key building block for the synthesis of N-methylated peptides. researchgate.netnih.gov N-methylation is a critical modification in medicinal chemistry used to enhance the therapeutic properties of peptides. enamine.net By replacing an amide proton with a methyl group, the peptide backbone becomes more resistant to degradation by proteases and peptidases, which increases its in vivo half-life. This modification can also improve membrane permeability and bioavailability, making N-methylated peptides more effective as potential drug candidates. enamine.net

Comparative Analysis with Boc/Bzl Strategy in Difficult Sequences

Solution-Phase Peptide Synthesis Applications

While less common for long peptides, solution-phase synthesis remains a valuable technique, particularly for the large-scale production of shorter peptides or peptide fragments. Fmoc-alpha-methyl-DL-valine is also designed for use in these protocols. researchgate.netnih.gov In solution-phase synthesis, all reactions (deprotection, coupling, and purification) are carried out in a suitable solvent system without a solid support. The principles of using the Fmoc protecting group are the same: it is removed by a mild base, and the subsequent coupling is performed with an activated amino acid. The use of Fmoc-alpha-methyl-DL-valine in solution allows for the creation of N-methylated peptide fragments that can later be joined together (fragment condensation) to form larger proteins.

Conformational Impact of alpha-Methyl-DL-valine Incorporation

The introduction of α,α-disubstituted amino acids, such as alpha-methyl-DL-valine, into peptide chains imposes significant steric constraints that profoundly influence their conformational preferences. The methylation at the α-carbon restricts the rotation around the peptide backbone, leading to more predictable and stable secondary structures.

The incorporation of Cα-methylated amino acids, including α-methyl-valine, has been shown to preferentially induce helical structures within peptides. nih.gov These residues act as strong helix promoters. Research comparing Cα-methyl-l-valine (L-AMV) with the more commonly used α-aminoisobutyric acid (Aib) has demonstrated the distinct advantages of L-AMV in designing specific helical structures. nih.gov While Aib is a potent helix-inducer, its achiral nature leads to an equal preference for both right- and left-handed helical conformations. nih.gov

In contrast, Cα-methyl-l-valine, being a chiral α-amino acid, exhibits an intrinsic and powerful bias for a right-handed screw sense. nih.gov A study involving a 14-mer peptide where Aib residues were replaced by L-AMV confirmed this preference. Analysis using electronic circular dichroism (ECD) and 1H nuclear magnetic resonance (NMR) spectroscopy established that the L-AMV-containing peptide has a significantly stronger propensity for forming α-helical structures compared to its Aib-containing counterpart. nih.gov This makes residues like L-AMV a more suitable choice for designing right-handed α-helical peptide models. nih.gov

Table 1: Comparison of Helical Propensity in Modified Peptides

| Feature | Aib-Containing Peptide | Cα-methyl-l-valine (L-AMV) Containing Peptide |

|---|---|---|

| Helical Induction | Strong | Significantly Stronger |

| Screw Sense Preference | Equal preference for right- and left-handed helices nih.gov | Intrinsic, strong bias for right-handed helices nih.gov |

| Application | General helical scaffold design | Design of specifically right-handed α-helical models nih.gov |

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides. Creating conformationally constrained peptidomimetics is a key strategy for improving properties such as stability, potency, and receptor selectivity. The incorporation of α-methyl-DL-valine is a valuable tool in this endeavor. By restricting the peptide backbone's flexibility, these unnatural amino acids help to lock the peptide into a specific, bioactive conformation. cam.ac.uk

The strong preference of Cα-methyl-l-valine for inducing stable α-helical structures makes it a prime candidate for use as a conformationally constrained scaffold. nih.gov This stability is crucial, as short, isolated peptide sequences are often limited by the entropy of folding from achieving their bioactive conformation. cam.ac.uk By pre-organizing the peptide into a defined secondary structure, the entropic penalty of binding to a target is reduced. This approach has been successfully used to develop inhibitors for various biological targets, including protein-protein interactions and enzymes like protein arginine N-methyl transferases. cam.ac.uknih.gov The use of constrained dipeptide mimics and non-proteinogenic amino acids can lead to modified peptides with significantly increased inhibitory activity. nih.gov

Overcoming Synthetic Challenges in Complex Peptide Architectures

The synthesis of peptides, particularly long or complex sequences, can be hampered by issues such as poor solubility and aggregation of the growing peptide chain. These "difficult sequences" often lead to low yields and impure products. nih.govsigmaaldrich.cn

"Difficult sequences" are often prone to forming stable intra- and inter-chain secondary structures, typically β-sheets, on the solid-phase support. nih.gov This aggregation hinders both the removal of the N-terminal Fmoc protecting group and the subsequent amino acid coupling step, resulting in truncated or deletion sequences. nih.gov The steric bulk of α,α-disubstituted amino acids like α-methyl-valine can disrupt these aggregation-prone secondary structures. By introducing a "kink" in the peptide backbone, these residues can interfere with the hydrogen bonding patterns required for inter-chain β-sheet formation, thereby improving the efficiency of the synthesis.

Microwave-assisted solid-phase peptide synthesis (SPPS) has become a widely adopted technique for synthesizing both routine and difficult peptide sequences. nih.govresearchgate.net The application of microwave energy significantly accelerates reaction rates, allowing most amino acid couplings to be completed in as little as five minutes and Fmoc deprotection in three minutes. nih.govresearchgate.net This reduction in synthesis time not only increases throughput but also improves the quality and purity of the final peptides. sigmaaldrich.cnresearchgate.net For sterically hindered residues like Fmoc-alpha-methyl-DL-valine, where coupling can be sluggish under conventional conditions, microwave heating can be particularly advantageous in driving the reaction to completion and overcoming aggregation. sigmaaldrich.cn The technology has been successfully applied to the synthesis of challenging sequences like ACP (65-74) and β-amyloid peptides. nih.govresearchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted SPPS

| Parameter | Conventional Synthesis | Microwave-Assisted Synthesis |

|---|---|---|

| Coupling Time | 30-60+ minutes | ~5 minutes nih.govresearchgate.net |

| Deprotection Time | ~15-20 minutes | ~3 minutes nih.govresearchgate.net |

| Efficiency for Difficult Sequences | Often results in low yields and complex mixtures of byproducts sigmaaldrich.cn | Effective in overcoming aggregation and improving yields sigmaaldrich.cn |

Another powerful strategy for mitigating the problems associated with difficult sequences is the use of backbone amide protection groups. These groups are temporarily installed on a backbone amide nitrogen, disrupting the hydrogen bonding capabilities of the peptide chain and preventing aggregation. researchgate.netnih.gov

Commonly used backbone protecting groups include 2-hydroxy-4-methoxybenzyl (Hmb) and 2,4-dimethoxybenzyl (Dmb). nih.gov These groups effectively increase the solubility of the protected peptide chain. nih.gov The Dmb group, for instance, has been shown to improve the solubility of peptide fragments in common solvents like DMF and dichloromethane (B109758) (DCM). nih.gov This strategy is particularly useful for synthesizing peptides containing Asp-Gly sequences, which are prone to aspartimide formation, a common side reaction in Fmoc SPPS. nih.govnih.gov Commercially available building blocks like Fmoc-Asp(OtBu)-(Dmb)Gly-OH are now widely used to prevent this side reaction and improve crude peptide purity. nih.govnih.gov While not directly related to the coupling of Fmoc-alpha-methyl-DL-valine itself, this technique is a key part of the toolkit for assembling complex peptides that may contain such sterically demanding residues.

Stereochemical Analysis and Chiral Purity Assessment

Chromatographic Techniques for Chiral Separation of Amino Acids

Chromatography is a cornerstone for the enantioseparation of chiral compounds, including amino acids and their N-protected derivatives. chromatographytoday.comresearchgate.net These methods are capable of resolving complex mixtures of enantiomers and determining their ratios with high sensitivity and reliability. scispace.comresearchgate.net The two main strategies for chiral chromatographic separation are the direct method, which uses a chiral stationary phase (CSP), and the indirect method, which involves derivatizing the enantiomers with a chiral reagent to form diastereomers that can be separated on a standard achiral column. chromatographytoday.comresearchgate.net For amino acids, direct separation on a CSP is often preferred as it avoids potential issues with the derivatization step. chromatographytoday.com

High-Performance Liquid Chromatography (HPLC) is a primary and powerful technique for determining the chiral purity of amino acids and their derivatives. skpharmteco.comresearchgate.net The development of various chiral stationary phases (CSPs) has made the direct enantiomeric separation of N-protected amino acids, such as Fmoc-derivatives, a routine and efficient process. chromatographytoday.comsigmaaldrich.com

Macrocyclic glycopeptide-based CSPs, such as those using teicoplanin or vancomycin, have proven particularly effective for the chiral analysis of N-blocked amino acids. sigmaaldrich.comsigmaaldrich.com These CSPs are known for their multimodal capability, broad selectivity, and ruggedness, allowing for the resolution of a wide array of acidic, basic, and amphoteric racemates. sigmaaldrich.com Polysaccharide-based CSPs, derived from cellulose (B213188) or amylose, are also widely used and show excellent enantioselectivity for N-FMOC α-amino acids. yakhak.orgphenomenex.comresearchgate.net

The choice of the mobile phase is crucial for achieving optimal separation. Common mobile phases include polar organic, reversed-phase, and normal-phase systems, often with additives like acids and bases to control the ionization of the analyte and the stationary phase. chromatographytoday.com For instance, the enantiomers of N-Fmoc amino acids can be baseline resolved using polysaccharide-based CSPs under reversed-phase conditions. phenomenex.com

Table 1: Common Chiral Stationary Phases (CSPs) for HPLC Separation of Amino Acid Derivatives

| CSP Type | Chiral Selector Examples | Applicable Mobile Phase Modes | Target Analytes |

|---|---|---|---|

| Macrocyclic Glycopeptide | Teicoplanin, Vancomycin, Ristocetin (B1679390) A | Reversed-Phase, Polar Organic, Normal-Phase | N-blocked amino acids (Fmoc, t-BOC), free amino acids |

| Polysaccharide-based | Cellulose phenylcarbamates, Amylose phenylcarbamates | Normal-Phase, Reversed-Phase | N-Fmoc amino acids, various chiral amines and esters |

| Crown Ether | Chiral crown ethers | Reversed-Phase | Free amino acids |

Reversed-phase HPLC (RP-HPLC) is a widely used mode for the chiral separation of Fmoc-protected amino acids. sigmaaldrich.com In this technique, a nonpolar stationary phase (e.g., C8 or C18) is used with a polar mobile phase, typically a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.gov For chiral separations, specialized chiral stationary phases compatible with reversed-phase conditions are employed. skpharmteco.com

Macrocyclic glycopeptide CSPs, such as teicoplanin-based columns, are highly effective in reversed-phase mode for resolving underivatized and N-protected amino acids. nih.govsigmaaldrich.com The mobile phase often contains volatile buffers like ammonium (B1175870) acetate (B1210297) or ammonium trifluoroacetate, making the method compatible with mass spectrometry (LC-MS) detection. sigmaaldrich.com For Fmoc-amino acids, reversed-phase mode is often the preferred choice on teicoplanin and ristocetin A-based CSPs. sigmaaldrich.com The separation mechanism involves a combination of hydrophobic, ionic, and hydrogen-bonding interactions between the analyte, the CSP, and the mobile phase.

Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative separation mode for highly polar compounds that are poorly retained in reversed-phase chromatography. nih.govnih.gov HILIC utilizes a polar stationary phase (such as silica (B1680970), amide, or diol) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer. nih.govrsc.org This technique is well-suited for the analysis of underivatized amino acids. rsc.org

While less common for N-protected amino acids like Fmoc-alpha-methyl-DL-valine which have significant nonpolar character from the Fmoc group, HILIC can be a valuable tool for separating polar analytes in complex matrices. nih.gov The retention mechanism in HILIC is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the polar stationary phase. nih.gov

Gas chromatography (GC) is a high-resolution technique for the enantioseparation of amino acids. researchgate.netmdpi.com However, due to the low volatility of amino acids, derivatization is required to convert them into more volatile compounds. scispace.comresearchgate.netsigmaaldrich.com This typically involves a two-step process of esterification of the carboxyl group followed by acylation of the amino group using achiral reagents. sigmaaldrich.comcat-online.com

The direct enantioseparation is then performed on a capillary column coated with a chiral stationary phase. scispace.comresearchgate.net Chirasil-Val, a polysiloxane bonded to L-valine tert-butylamide, is a well-known and widely used CSP for this purpose. researchgate.netnih.gov Functionalized cyclodextrins are also commercially available for routine GC chiral separations. scispace.comresearchgate.net GC offers high sensitivity, especially when coupled with mass spectrometry (GC-MS), and allows for the determination of enantiomeric ratios with high accuracy. scispace.comresearchgate.net A key advantage of chiral GC is that selectivity can often be enhanced by simply lowering the analysis temperature. sigmaaldrich.com

Capillary electrophoresis (CE) is a powerful separation technique known for its high efficiency, short analysis times, and minimal sample consumption. creative-proteomics.comnih.gov It is extensively used for the chiral separation of amino acids. researchgate.netcreative-proteomics.comnih.gov In CE, separation is achieved by applying a high voltage across a narrow-bore capillary filled with a background electrolyte. Chiral separation is accomplished by adding a chiral selector to this electrolyte. researchgate.net

Commonly used chiral selectors in CE include cyclodextrins and their derivatives, macrocyclic antibiotics, chiral surfactants, and chiral metal complexes. researchgate.netcreative-proteomics.comchromatographyonline.com The choice of chiral selector and the optimization of conditions such as pH and selector concentration are crucial for achieving enantiomeric resolution. nih.gov

Micellar Electrokinetic Chromatography (MEKC) is a mode of CE that uses a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), at a concentration above its critical micelle concentration. mdpi.comacs.org This forms micelles that act as a pseudostationary phase, allowing for the separation of both charged and neutral compounds based on their partitioning between the aqueous buffer and the micelles. mdpi.comacs.org For chiral separations, a chiral selector can be incorporated into the micellar system. acs.org MEKC has been successfully applied to the separation of derivatized amino acids, offering high separation efficiency. mdpi.comnih.gov

Table 2: Comparison of Chromatographic and Electrophoretic Techniques for Chiral Amino Acid Analysis

| Technique | Principle | Sample Preparation | Common Chiral Selector/Stationary Phase | Key Advantages |

|---|---|---|---|---|

| HPLC | Differential partitioning between a mobile phase and a chiral stationary phase. | Often direct injection for N-protected derivatives. | Macrocyclic glycopeptides, Polysaccharides. | Broad applicability, well-established, preparative scale possible. |

| GC | Differential partitioning between a carrier gas and a chiral stationary phase. | Derivatization to volatile esters/amides required. | Chirasil-Val, derivatized cyclodextrins. | High resolution, high sensitivity (especially with MS). |

| CE/MEKC | Differential migration in an electric field with a chiral selector in the buffer. | Direct injection. | Cyclodextrins, chiral surfactants. | High efficiency, fast analysis, low sample/reagent consumption. |

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

Spectrometric Methods for Stereochemical Elucidation

While chromatographic and electrophoretic methods are excellent for separating enantiomers, spectrometric techniques are often used in conjunction to confirm the stereochemistry and structure of the molecules. researchgate.net

Mass spectrometry (MS), particularly when coupled with a separation technique like HPLC or GC (LC-MS or GC-MS), is a powerful tool for the analysis of chiral amino acids. nih.govspringernature.comnih.gov While standard MS cannot differentiate between enantiomers, it is invaluable for identifying and quantifying the analytes separated by the chiral column. nih.gov In the indirect method of analysis, where diastereomers are formed using a chiral derivatizing agent (e.g., Marfey's reagent), LC-MS is used to separate and detect these diastereomers, allowing for the determination of the original amino acid's stereochemistry. nih.govnih.govspringernature.comresearchgate.net

Other spectrometric methods can also provide stereochemical information. Nuclear Magnetic Resonance (NMR) spectroscopy can be used for chiral discrimination, often with the aid of chiral solvating or derivatizing agents. Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light. nih.gov Since enantiomers have mirror-image CD spectra, this technique can be used to determine enantiomeric purity and absolute configuration, although it is generally less suited for quantitative analysis of mixtures compared to chromatography. nih.gov

Mass Spectrometry (MS) and Tandem MS in Chiral Analysis

Mass spectrometry is a powerful analytical tool, but as a stand-alone method, it cannot differentiate between enantiomers because they have identical mass-to-charge ratios (m/z). However, when coupled with chiral separation techniques or specific derivatization strategies, MS and Tandem MS (MS/MS) become highly effective for chiral analysis. fujifilm.comnih.gov High-sensitivity metabolic profiling of chiral amino acids can be achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This approach typically involves the use of chiral chromatography columns to separate the stereoisomers before they enter the mass spectrometer for detection and quantification. nih.govnih.gov

For a compound like Fmoc-alpha-methyl-DL-valine, an indirect MS approach would be employed. This involves derivatizing the DL-valine mixture with a chiral derivatizing agent to form diastereomers. These diastereomers, having different physical properties, can be separated by standard achiral chromatography and subsequently analyzed by MS. The mass spectrometer provides high selectivity and sensitivity, allowing for the detection of trace-level enantiomeric impurities. fujifilm.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereoisomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is another fundamental technique for stereoisomer differentiation. Similar to mass spectrometry, standard NMR cannot distinguish between enantiomers directly. To achieve differentiation, a chiral environment must be introduced. This is typically done in two ways:

Chiral Derivatizing Agents (CDAs): The enantiomers are reacted with a single enantiomer of a chiral derivatizing agent to form diastereomers. These newly formed diastereomers have distinct NMR spectra, with different chemical shifts and coupling constants, allowing for their individual identification and quantification. rsc.org

Chiral Solvating Agents (CSAs): The analyte is dissolved in a solution containing a chiral solvating agent. The CSA forms transient, weak diastereomeric complexes with each enantiomer. This interaction leads to observable differences in the chemical shifts of the enantiomers in the NMR spectrum, enabling their resolution. nih.govnih.gov

For Fmoc-alpha-methyl-DL-valine, using a CSA would allow for non-destructive analysis. The presence of the Fmoc protecting group and the methyl groups on the valine side chain provides distinct proton (¹H) and carbon (¹³C) signals that can be monitored for changes upon interaction with a CSA. nih.govnih.gov

Trapped Ion Mobility Spectrometry (TIMS) for Enantiomeric and Diastereomeric Separation

Trapped Ion Mobility Spectrometry (TIMS) is a high-resolution gas-phase separation technique that distinguishes ions based on their size, shape, and charge, which are reflected in their collision cross-section (CCS). nih.gov While enantiomers have identical CCS values and cannot be separated directly by TIMS, the technique is exceptionally powerful for separating diastereomers. nih.govacs.org

The strategy for analyzing Fmoc-alpha-methyl-DL-valine involves converting the enantiomers into diastereomers prior to TIMS analysis. This is achieved by derivatizing the initial amino acid with a chiral reagent. The resulting diastereomers, having different three-dimensional structures, will exhibit different mobilities in the TIMS cell and can be separated. nih.govbiorxiv.org This method, coupled with Time-of-Flight Mass Spectrometry (TIMS-TOF-MS), allows for the separation of diastereomers and their subsequent mass analysis, providing a high degree of confidence in stereochemical assignments. nih.govacs.org Research has shown that this approach can resolve the majority of proteinogenic amino acids, achieving significant mobility differences. nih.govacs.org

Table 1: Representative TIMS Resolution for Chiral Amino Acid Diastereomers This table presents data for amino acids derivatized with (+)-FLEC, a chiral reagent, demonstrating the principle of diastereomeric separation by TIMS that is applicable to Fmoc-alpha-methyl-DL-valine.

| Amino Acid | Mobility Difference (K₀) [cm²/(V·s)] | TIMS Resolution (K₀/ΔK₀) |

| Asparagine | 0.061 | ~115 |

| Lysine | 0.009 | ~115 |

| Data derived from studies on FLEC-derivatized amino acids, which serve as a model for the separation of other diastereomeric amino acid derivatives. nih.govacs.org |

Derivatization Strategies for Chiral Analysis

Derivatization is a key strategy in chiral analysis, converting enantiomers into diastereomers, which can then be separated using standard achiral analytical techniques.

Pre-column Derivatization with Chiral Reagents (e.g., (+)-1-(9-Fluorenyl)ethyl Chloroformate)

Pre-column derivatization involves chemically modifying the analyte before it is introduced into the analytical column. For chiral amino acids, a common and effective method is to use a chiral derivatizing agent. nih.govnih.gov A prominent example is (+)-1-(9-Fluorenyl)ethyl Chloroformate ((+)-FLEC). nih.govnih.gov

FLEC is structurally analogous to 9-fluorenylmethyl chloroformate (Fmoc-Cl) but contains an additional chiral center. When a racemic mixture like DL-valine is reacted with enantiopure (+)-FLEC, two stable diastereomers are formed: (+)-FLEC-D-valine and (+)-FLEC-L-valine. These diastereomers can be readily separated using standard reversed-phase high-performance liquid chromatography (RP-HPLC) or by Trapped Ion Mobility Spectrometry (TIMS), as previously discussed. nih.govnih.gov This approach allows for the accurate determination of enantiomeric ratios.

Dual-Reagent Derivatization for Comprehensive Amino Acid Profiling (e.g., OPA and Fmoc)

For a comprehensive analysis of all amino acids in a sample, a dual-reagent derivatization strategy is often employed. This is particularly useful because some derivatizing agents are selective for certain types of amino groups. A widely used combination is o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (Fmoc-Cl). researchgate.netjascoinc.comjasco-global.com

The process is typically automated in modern HPLC systems: shimadzu.com

OPA Derivatization: OPA, in the presence of a thiol, reacts rapidly with primary amino acids to form highly fluorescent isoindole derivatives. However, OPA does not react with secondary amino acids like proline. jascoinc.comjasco-global.com

Fmoc-Cl Derivatization: Subsequently, Fmoc-Cl is introduced to react with the secondary amino acids that were unreactive to OPA, forming stable, fluorescent Fmoc-derivatives. nih.govresearchgate.net

This sequential, automated pre-column derivatization allows for the separation and quantification of both primary and secondary amino acids in a single chromatographic run, making it a highly efficient method for amino acid profiling. jascoinc.comshimadzu.com

Table 2: Summary of Dual-Reagent Derivatization for Amino Acid Analysis

| Reagent | Target Amino Acids | Key Feature |

| o-Phthalaldehyde (OPA) | Primary Amines | Rapid reaction, forms fluorescent derivatives. Does not react with secondary amines. |

| 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | Secondary Amines | Reacts with amines not derivatized by OPA (e.g., proline), forms stable fluorescent derivatives. |

| This dual-reagent approach ensures a comprehensive profile of all amino acids in a sample. researchgate.netjascoinc.comjasco-global.com |

Mechanisms of Racemization and Epimerization in Fmoc Chemistry

In the realm of solid-phase peptide synthesis (SPPS), maintaining the stereochemical integrity of amino acids is paramount to ensure the synthesis of a biologically active peptide. The 9-fluorenylmethoxycarbonyl (Fmoc) protection strategy, while widely adopted for its mild deprotection conditions, is not without its challenges, particularly concerning the racemization and epimerization of amino acid residues. Racemization refers to the conversion of an enantiomerically pure amino acid into a mixture of both D and L enantiomers, while epimerization is the change in configuration at a single stereocenter in a molecule with multiple chiral centers. For a compound like Fmoc-alpha-methyl-DL-valine, which is already a racemic mixture, the focus during peptide synthesis would be on preventing epimerization of a specific enantiomer if it were resolved prior to coupling.

The primary mechanism of racemization for most amino acids in Fmoc chemistry involves the formation of a symmetric oxazol-5(4H)-one intermediate. This occurs upon activation of the carboxylic acid group for peptide bond formation. The activated carboxyl group can be attacked by the oxygen of the urethane (B1682113) protecting group, leading to the formation of the planar and achiral oxazolone (B7731731) ring. Subsequent reprotonation of this intermediate can occur from either side, leading to a loss of the original stereochemistry.

However, for α,α-disubstituted amino acids such as alpha-methyl-valine, the formation of the oxazolone intermediate is sterically hindered by the presence of the additional alkyl group at the alpha-carbon. Therefore, the more predominant mechanism for racemization or epimerization in these cases is direct enolization. This involves the direct abstraction of the alpha-proton by a base to form a planar enolate intermediate. Reprotonation of this enolate can then occur from either face, leading to a loss of stereochemical integrity nih.gov. The stability of this enolate is a key factor in the rate of racemization.

Factors Influencing Stereochemical Integrity (e.g., Bases, Solvents, Temperature)

Several factors during the coupling step of Fmoc-based peptide synthesis can significantly influence the stereochemical integrity of the amino acid being incorporated. These factors primarily affect the rate of enolization and the stability of the resulting enolate intermediate.

Bases: The choice and concentration of the base used during the activation and coupling steps are critical. Strong, non-sterically hindered bases can readily abstract the alpha-proton, promoting racemization via direct enolization. The basicity and steric hindrance of organic bases have a substantial impact on the extent of racemization luxembourg-bio.com. For instance, prolonged exposure to strong bases like 1,8-Diazabicycloundec-7-ene (DBU) can induce racemization, particularly in sensitive amino acids luxembourg-bio.com. The use of sterically hindered bases, such as 2,4,6-trimethylpyridine (B116444) (TMP) or N,N-diisopropylethylamine (DIPEA), is generally preferred as their bulkiness impedes their ability to abstract the alpha-proton, thus minimizing epimerization luxembourg-bio.com.

Solvents: The polarity of the solvent can influence the rate of racemization. Polar aprotic solvents like dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are commonly used in SPPS. These solvents can stabilize the charged enolate intermediate, potentially increasing the likelihood of racemization. The choice of solvent can also affect the rate of the desired coupling reaction; a faster coupling reaction reduces the time the activated amino acid is susceptible to base-catalyzed epimerization.

Temperature: Elevated temperatures can increase the rate of both the coupling reaction and the undesired racemization. While higher temperatures are sometimes employed to overcome difficult couplings, particularly with sterically hindered amino acids like alpha-methyl-valine, they also provide more energy for the system to overcome the activation barrier for enolization researchgate.net. Therefore, careful control of the reaction temperature is crucial to balance coupling efficiency with the preservation of stereochemical integrity. Lowering the coupling temperature has been shown to limit racemization for sensitive amino acids like histidine and cysteine researchgate.net.

The following interactive table illustrates how the choice of base can influence the degree of epimerization for a sensitive amino acid, Phenylglycine (Phg), which, like alpha-methyl-valine, is prone to racemization. While this data is not for Fmoc-alpha-methyl-DL-valine, it demonstrates the significant impact of the base on stereochemical purity.

| Coupling Reagent | Base | Correct Diastereomer (%) |

| HATU | DIPEA | 85 |

| HATU | NMM | 88 |

| HATU | TMP | 93 |

| HATU | DMP | 92 |

Data adapted from a study on Phenylglycine racemization and is for illustrative purposes.

Methodologies for Mitigating Epimerization during Synthesis

Given the propensity for racemization, several strategies have been developed to mitigate the loss of stereochemical integrity during Fmoc-based peptide synthesis.

Choice of Coupling Reagents: The selection of the coupling reagent is a critical factor. Reagents are chosen to achieve rapid and efficient peptide bond formation, thereby minimizing the lifetime of the activated amino acid intermediate that is susceptible to racemization. The use of carbodiimide (B86325) activators in conjunction with racemization-suppressing additives is a common strategy nih.gov. Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and its derivatives (e.g., 6-Cl-HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can react with the activated amino acid to form an activated ester that is less prone to racemization than the initial activated species. For instance, the use of diisopropylcarbodiimide (DIC) in combination with Oxyma has been shown to be effective in minimizing racemization for sensitive amino acids nih.gov.

Use of Hindered Bases: As previously mentioned, employing sterically hindered bases is a key strategy to reduce the rate of direct alpha-proton abstraction. Bases like 2,4,6-trimethylpyridine (TMP) and 2,6-dimethylpyridine (B142122) (DMP) have demonstrated superior performance in minimizing epimerization compared to less hindered bases like N,N-diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) luxembourg-bio.com.

Optimized Reaction Conditions: Careful optimization of reaction parameters such as temperature and reaction time is essential. Performing coupling reactions at lower temperatures can significantly reduce the rate of epimerization, although this may also slow down the desired peptide bond formation researchgate.net. Therefore, a balance must be struck to ensure both high coupling efficiency and minimal loss of stereochemical purity. Minimizing the pre-activation time, during which the amino acid exists in its highly reactive and racemization-prone state, is another important consideration nih.gov.

The following interactive table provides an example of how different coupling reagents can affect the level of racemization for Fmoc-L-His(Trt)-OH, a notoriously sensitive amino acid. This data highlights the importance of selecting the appropriate reagent to maintain stereochemical integrity.

| Coupling Reagent | Base | % D-Isomer (Racemization) |

| HBTU | DIPEA | 2.9 |

| HATU | NMM | 11.2 |

| PyBOP | DIPEA | 3.5 |

| DIC/Oxyma | - | 1.8 |

Data adapted from a study on the effect of coupling reagents on α-C racemization and is for illustrative purposes.

By implementing these mitigation strategies, the risk of epimerization during the incorporation of sterically hindered and racemization-prone amino acids like a resolved enantiomer of Fmoc-alpha-methyl-valine can be significantly reduced, ensuring the synthesis of the desired peptide with high stereochemical purity.

Spectroscopic and Structural Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen atoms within the Fmoc-alpha-methyl-DL-valine molecule.

Proton (¹H) NMR spectroscopy provides information on the chemical environment of hydrogen atoms in the molecule. The spectrum of Fmoc-alpha-methyl-DL-valine is expected to show distinct signals corresponding to the protons of the fluorenylmethoxycarbonyl (Fmoc) protecting group and the α-methyl-valine core.

Key expected proton signals include:

Aromatic Protons (Fmoc group): Multiple signals in the aromatic region (typically ~7.2-7.8 ppm) corresponding to the eight protons on the fluorene (B118485) ring system.

Fluorenyl CH and CH₂ Protons (Fmoc group): A characteristic triplet for the single proton and a doublet for the two methylene (B1212753) protons of the fluorenyl group, typically found between 4.2 and 4.5 ppm.

Valine β-Proton: A multiplet signal for the single CH proton of the isopropyl group.

Valine γ-Protons: Two distinct doublet signals for the diastereotopic methyl groups of the isopropyl side chain.

α-Methyl Protons: A singlet corresponding to the three protons of the methyl group attached to the α-carbon.

NH Proton: A broad singlet for the amide proton, the chemical shift of which can be highly variable depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for Fmoc-alpha-methyl-DL-valine

| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (Fmoc) | 7.20 - 7.80 | Multiplet (m) | 8H |

| O-CH₂ (Fmoc) | ~4.40 | Doublet (d) | 2H |

| CH (Fmoc) | ~4.25 | Triplet (t) | 1H |

| CH (Valine) | ~2.20 | Multiplet (m) | 1H |

| α-CH₃ | ~1.50 | Singlet (s) | 3H |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in Fmoc-alpha-methyl-DL-valine gives rise to a distinct signal.

Key expected carbon signals include:

Carboxyl Carbon (COOH): A signal in the downfield region, typically around 175-180 ppm.

Urethane (B1682113) Carbonyl Carbon (Fmoc): A signal around 156 ppm from the C=O of the Fmoc group.

Aromatic Carbons (Fmoc): Multiple signals in the range of 120-145 ppm. chemicalbook.com

α-Carbon: A signal for the quaternary α-carbon, which is unique due to the methyl substitution.

Fmoc Aliphatic Carbons: Signals for the CH and CH₂ carbons of the fluorenyl group, typically around 67 ppm and 47 ppm, respectively. chemicalbook.com

Valine Side-Chain Carbons: Signals corresponding to the β-carbon (CH) and the two γ-carbons (CH₃) of the isopropyl group.

α-Methyl Carbon: A signal for the carbon of the α-methyl group.

Table 2: Predicted ¹³C NMR Chemical Shifts for Fmoc-alpha-methyl-DL-valine

| Carbon Group | Predicted Chemical Shift (ppm) |

|---|---|

| Carboxyl (COOH) | ~177 |

| Urethane (C=O) | ~156 |

| Aromatic (Fmoc) | 120 - 144 |

| O-CH₂ (Fmoc) | ~67 |

| Quaternary α-C | ~60 |

| CH (Fmoc) | ~47 |

| β-C (Valine) | ~32 |

| α-CH₃ | ~22 |

For unambiguous structural confirmation, advanced 2D NMR techniques are employed. These experiments reveal correlations between different nuclei, confirming the connectivity of the atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, which would be used to confirm the connectivity within the valine side chain (i.e., the coupling between the β-proton and the γ-methyl protons) and within the fluorenyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would be used to definitively assign the carbon signals for the CH, CH₂, and CH₃ groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can provide information about the spatial proximity of protons, which is useful for confirming stereochemistry in specific isomers.

The use of such advanced techniques, sometimes in combination with isotopic labeling, is essential for the complete and unambiguous assignment of all NMR signals for complex molecules. sigmaaldrich.comresearchgate.net

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of Fmoc-alpha-methyl-DL-valine and can provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound. mdpi.com This precision allows for the determination of the elemental formula, serving as a definitive confirmation of the compound's chemical identity. For Fmoc-alpha-methyl-DL-valine, the molecular formula is C₂₁H₂₃NO₄. iris-biotech.de HRMS analysis would be expected to yield a measured mass that corresponds to the calculated theoretical mass to within a few parts per million (ppm).

Table 3: HRMS Data for Fmoc-alpha-methyl-DL-valine

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₁H₂₃NO₄ |

| Theoretical Exact Mass ([M+H]⁺) | 354.16999 u |

Gas Chromatography-Mass Spectrometry (GC/MS) is a technique that separates chemical compounds in a mixture and then uses mass spectrometry for detection and identification. Due to the low volatility of Fmoc-protected amino acids, direct analysis by GC/MS is generally not feasible. nist.gov

For GC/MS analysis, Fmoc-alpha-methyl-DL-valine would typically require a derivatization step to increase its volatility. nih.govd-nb.info A common procedure is the esterification of the carboxylic acid group, for example, to form the methyl ester. Once derivatized, the compound can be analyzed by GC/MS. The resulting mass spectrum would show a molecular ion peak corresponding to the derivatized molecule, along with a characteristic fragmentation pattern. Key fragmentation pathways would likely include the loss of the fluorenyl group and various cleavages around the α-carbon and within the valine side chain, providing further structural confirmation. nist.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique used for the identification, quantification, and purity assessment of Fmoc-alpha-methyl-DL-valine. In this method, the compound is first separated from a mixture using high-performance liquid chromatography (HPLC). The separation is typically achieved on a reverse-phase column, where the nonpolar nature of the Fmoc group and the valine side chain leads to strong retention. A gradient elution with a mobile phase consisting of an aqueous component (often with an acid modifier like formic acid) and an organic solvent (like acetonitrile) is commonly employed. nih.govnih.gov

Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a frequently used ionization technique for this type of molecule, as it is a soft ionization method that minimizes fragmentation, allowing for the detection of the intact molecular ion. The mass spectrometer then separates ions based on their mass-to-charge ratio (m/z), providing precise molecular weight information that confirms the identity of Fmoc-alpha-methyl-DL-valine. Tandem mass spectrometry (MS/MS) can be further utilized to induce fragmentation of the molecular ion, yielding a characteristic fragmentation pattern that serves as a structural fingerprint for the compound, enhancing the confidence of identification. nih.govsciex.comchumontreal.qc.ca This technique is sensitive and specific, making it invaluable for analyzing the compound in complex mixtures, such as during reaction monitoring or quality control of the final product. nih.govsciex.com

Table 1: Representative LC-MS Parameters for Fmoc-alpha-methyl-DL-valine Analysis

| Parameter | Value/Description |

|---|---|

| Chromatography | |

| Column | C18 Reverse-Phase (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |

| Gradient | 5% to 95% B over a set time |

| Flow Rate | 0.5 - 1.0 mL/min |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Expected [M+H]⁺ | m/z 354.17 |

| Expected [M+Na]⁺ | m/z 376.15 |

X-ray Crystallography and Conformational Analysis

Growing diffraction-quality crystals is often the most challenging step in peptide crystallography. nih.gov It involves screening various conditions, including different solvents, pH levels, temperatures, and precipitants, to induce the slow, ordered arrangement of peptide molecules into a crystal lattice. Once a suitable crystal is obtained, it is exposed to a focused beam of X-rays. The crystal diffracts the X-rays into a specific pattern of spots, which is recorded by a detector. The intensities and positions of these spots are then used to calculate an electron density map of the molecule. From this map, a detailed atomic model of the peptide's structure within the crystal can be built and refined. nih.govnih.gov This detailed structural information is crucial for understanding how the alpha-methylation of valine influences the peptide's supramolecular assembly and interactions in the solid state. nih.gov

The incorporation of an α-methyl group onto the valine residue significantly impacts the conformational preferences of a peptide backbone. This modification introduces steric hindrance by replacing the α-hydrogen with a bulkier methyl group, which restricts the range of accessible dihedral angles (phi, ψ) for the peptide backbone. nih.govenamine.net This conformational constraint is a powerful tool in peptide design, as it reduces the intrinsic flexibility of the peptide chain and can stabilize specific secondary structures. nih.govenamine.net

Studies on peptides containing Cα,α-disubstituted amino acids, including α-methylated residues, have shown a strong propensity to adopt helical structures, such as α-helices or 3₁₀-helices. nih.govmdpi.com The steric bulk of the α-methyl group disfavors extended conformations and promotes more compact, folded structures. researchgate.net The chirality of the α-methyl-valine residue can further influence the screw sense (right-handed vs. left-handed) of the resulting helix. nih.gov Computational energy calculations, combined with spectroscopic and X-ray diffraction data, are used to elucidate these conformational preferences, providing a deeper understanding of how α-methylation can be used to engineer peptides with well-defined and stable three-dimensional structures. nih.gov

Other Chromatographic and Spectroscopic Techniques

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring the progress of chemical reactions in solution-phase and solid-phase peptide synthesis. creative-peptides.comadvion.comresearchgate.net When synthesizing peptides using Fmoc-alpha-methyl-DL-valine, TLC is an essential tool for qualitatively assessing the completion of coupling and deprotection steps. creative-peptides.comadvion.com

The principle of TLC relies on the differential partitioning of compounds between a stationary phase (typically a silica (B1680970) gel plate) and a mobile phase (an eluting solvent). A small aliquot of the reaction mixture is spotted onto the plate, which is then placed in a chamber containing the eluent. advion.com As the solvent moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. For instance, the Fmoc-protected amino acid is significantly less polar than the deprotected amino acid. This difference in polarity allows for clear separation on the TLC plate. The spots are typically visualized under UV light, as the Fmoc group possesses a strong chromophore that fluoresces, or by staining with reagents like ninhydrin, which reacts with free amines. rsc.org By comparing the spots of the reaction mixture to those of the starting materials and expected products, a chemist can quickly determine if a reaction has gone to completion. creative-peptides.comadvion.com

Ultraviolet (UV) spectroscopy is a fundamental technique for the detection and quantification of Fmoc-alpha-methyl-DL-valine, owing to the strong UV-absorbing properties of the fluorenylmethoxycarbonyl (Fmoc) protecting group. The fluorenyl moiety is a potent chromophore that exhibits characteristic and strong absorbance in the UV region, typically with maxima around 265 nm and 301 nm. mostwiedzy.pl

This property is extensively exploited in automated solid-phase peptide synthesis. thieme-connect.de During the synthesis cycle, the Fmoc group is cleaved from the N-terminus of the growing peptide chain using a base, typically a solution of piperidine (B6355638) in DMF. mostwiedzy.pl This cleavage reaction releases a dibenzofulvene-piperidine adduct into the solution. mostwiedzy.pl By continuously monitoring the UV absorbance of the solution flowing from the reactor at a specific wavelength (e.g., 301 nm), the completion of the deprotection step can be accurately tracked. mostwiedzy.plthieme-connect.detec5usa.com The concentration of the released adduct, and thus the extent of deprotection, can be quantified using the Beer-Lambert law, providing valuable real-time information for optimizing synthesis protocols. mostwiedzy.pl

Table 2: Molar Absorption Coefficients for Fmoc-Related Chromophores in DMF

| Wavelength (λ) | Molar Absorption Coefficient (ε) (dm³·mol⁻¹·cm⁻¹) | Chromophore |

|---|---|---|

| 289 nm | 5800 | Dibenzofulvene-piperidine adduct |

| 289 nm | 6089 | Dibenzofulvene-piperidine adduct |

| 301 nm | 7800 | Dibenzofulvene-piperidine adduct |

| 301 nm | 8021 | Dibenzofulvene-piperidine adduct |

Data sourced from studies on the spectrophotometric determination of Fmoc group loading. mostwiedzy.plnih.gov

Computational Chemistry and Theoretical Studies

Molecular Modeling of Conformational Landscapes